8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is a synthetic compound classified as a quinoline derivative. Its molecular formula is C₁₀H₅BrF₃NO, and it has a molecular weight of 292.06 g/mol. This compound features a bromine atom at the 8-position, a hydroxyl group at the 4-position, and a trifluoromethyl group at the 2-position of the quinoline ring. The unique combination of these functional groups imparts distinct chemical reactivity and potential biological activity, making it a subject of interest in various fields of research, including medicinal chemistry and materials science .
The synthesis of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline can be achieved through several methods, with one common route involving the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate. This reaction leads to the formation of intermediates that can be further brominated to yield the target compound.
For large-scale synthesis, optimized reaction conditions are employed to enhance yield and purity. Techniques such as continuous flow reactors may be utilized to improve efficiency .
The molecular structure of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline consists of a quinoline core with specific substituents that influence its properties:
The trifluoromethyl group significantly increases the compound's hydrophobic character, allowing for better membrane permeability in biological systems .
8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is involved in various chemical reactions:
The mechanism of action for 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline involves its interaction with biological targets:
The physical and chemical properties of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline include:
8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline has diverse applications across various scientific fields:
Research continues into optimizing its applications in pharmaceuticals and materials due to its favorable chemical characteristics .
The molecular architecture of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline reveals critical structure-activity relationships. The quinoline core structure consists of a benzene ring fused to pyridine, providing a planar, aromatic system conducive to π-stacking interactions with biological targets. At position 4, the hydroxy group exists predominantly in the oxo tautomeric form (quinolin-4(1H)-one), enabling strong hydrogen-bonding interactions with enzymatic residues [1] [3]. This tautomerization significantly influences the compound’s acidity, evidenced by its predicted pKa of 6.16 ± 0.40, which facilitates ionization under physiological conditions [2].
Position 8’s bromine atom acts as a polarizable halogen bond donor, enhancing binding affinity to biomolecular targets while also serving as a synthetic handle for cross-coupling reactions. The trifluoromethyl group at position 2 exerts strong electron-withdrawing effects, reducing electron density across the ring system and increasing metabolic stability. These features collectively contribute to the compound’s physicochemical profile, including a melting point of 136°C, boiling point of 354.6°C (predicted), and density of 1.771 g/cm³ (predicted) [2].
Table 2: Experimental Physical Properties
Property | Value | Conditions/Predictions |
---|---|---|
Melting Point | 136 °C | Experimental |
Boiling Point | 354.6 ± 37.0 °C | Predicted |
Density | 1.771 ± 0.06 g/cm³ | Predicted |
pKa | 6.16 ± 0.40 | Predicted |
Storage Conditions | Inert atmosphere | Room Temperature |
Quinoline chemistry has evolved significantly since the isolation of natural alkaloids like quinine in the 19th century. The emergence of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline represents a modern chapter in this evolution, driven by advances in halogenation and fluorination techniques during the late 20th century [3] [5]. Early research focused on unsubstituted quinoline cores for antimalarial applications, but the discovery of drug-resistant strains necessitated structurally complex analogs. The strategic incorporation of bromine at position 8 arose from observations that halogens at peri-positions (C5 or C8) enhance target affinity through steric and electronic effects [5].
This compound’s significance expanded with the development of transition-metal-catalyzed coupling reactions, where its C-Br bond served as a versatile site for functional diversification. Studies on Mycobacterium tuberculosis inhibitors revealed that 8-bromo-2-trifluoromethyl quinolines exhibited >10-fold potency enhancements against resistant strains compared to non-halogenated analogs [5]. Contemporary applications now span agrochemicals, materials science, and fluorescent probes, reflecting its role as a multidisciplinary building block [6]. Commercial availability remains limited, with pricing reflecting synthetic complexity (e.g., $231/g for 95+% purity), underscoring its high-value status in research [2].
The bromine and trifluoromethyl substituents in this quinoline derivative confer distinct pharmacological advantages. The trifluoromethyl group (-CF3) dramatically enhances lipophilicity (log P increase of ~1.2 units), promoting membrane permeability and bioavailability. Its strong electron-withdrawing nature (σm = 0.43) modulates the quinoline ring’s electronic density, improving resistance to oxidative metabolism and extending plasma half-life [3] [7]. This group also engages in weak non-covalent interactions (e.g., CF···π contacts) with hydrophobic enzyme pockets, as observed in acetylcholinesterase inhibition studies [5].
The bromine atom at C8 serves dual roles:
The C4 hydroxy group further enables metal-coordination (e.g., with Mg2+ or Zn2+ in enzymes) and hydrogen-bond donation (HBD score = 4.7), crucial for target engagement in antimicrobial and anticancer applications [3] [6].
Table 3: Substituent Contributions to Bioactivity
Substituent | Electronic Effect | Role in Bioactivity | Applications |
---|---|---|---|
8-Bromo | σI = +0.44 | Halogen bonding; Cross-coupling site | Antimycobacterial agents; SAR expansion |
2-Trifluoromethyl | σm = +0.43 | Enhanced lipophilicity; Metabolic stability | Antimalarials; CNS-targeting drugs |
4-Hydroxy | pKa ~6.16 | Metal chelation; H-bond donation | Enzyme inhibitors; Diagnostic reagents |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1